Cas no 1003608-90-9 (Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro-)

Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro- 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro-
- 1-bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene
- 1-bromo-3-bromomethyl-2-chloro-4-fluoro-benzene
- DTXSID401235624
- SCHEMBL261259
- EN300-6488361
- 3-Bromo-2-chloro-6-fluorobenzyl bromide
- 1003608-90-9
- 1-bromo-3-bromomethyl-2-chloro-4-fluorobenzene
- KWHHSJJVFHZARS-UHFFFAOYSA-N
- G73415
- DB-216033
- MFCD28348542
-
- インチ: 1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(9)7(4)10/h1-2H,3H2
- InChIKey: KWHHSJJVFHZARS-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=CC=C(F)C(CBr)=C1Cl
計算された属性
- せいみつぶんしりょう: 301.83318g/mol
- どういたいしつりょう: 299.83523g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.998±0.06 g/cm3(Predicted)
- ふってん: 285.8±35.0 °C(Predicted)
Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro- セキュリティ情報
Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro- 税関データ
- 税関コード:2916399090
Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6488361-10.0g |
1-bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene |
1003608-90-9 | 95% | 10g |
$3500.0 | 2023-05-24 | |
Enamine | EN300-6488361-2.5g |
1-bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene |
1003608-90-9 | 95% | 2.5g |
$1594.0 | 2023-05-24 | |
Enamine | EN300-6488361-5.0g |
1-bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene |
1003608-90-9 | 95% | 5g |
$2360.0 | 2023-05-24 | |
Aaron | AR01STBR-100mg |
Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro- |
1003608-90-9 | 95% | 100mg |
$413.00 | 2025-03-11 | |
Aaron | AR01STBR-10g |
Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro- |
1003608-90-9 | 95% | 10g |
$3840.00 | 2023-12-16 | |
1PlusChem | 1P01ST3F-5g |
Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro- |
1003608-90-9 | 5g |
$1869.00 | 2023-12-27 | ||
1PlusChem | 1P01ST3F-1g |
Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro- |
1003608-90-9 | 1g |
$648.00 | 2023-12-27 | ||
Aaron | AR01STBR-250mg |
Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro- |
1003608-90-9 | 95% | 250mg |
$369.00 | 2025-02-14 | |
Aaron | AR01STBR-50mg |
Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro- |
1003608-90-9 | 95% | 50mg |
$284.00 | 2025-03-11 | |
Aaron | AR01STBR-5g |
Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro- |
1003608-90-9 | 95% | 5g |
$2106.00 | 2023-12-16 |
Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro- 関連文献
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
4. Book reviews
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro-に関する追加情報
Introduction to Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro (CAS No. 1003608-90-9)
Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro (CAS No. 1003608-90-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its complex halogenated structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. The strategic arrangement of bromine, chlorine, and fluorine atoms on the benzene ring imparts unique reactivity and functionalization potential, making it a valuable building block for drug discovery and development.
The structural motif of Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro is highly versatile, enabling chemists to explore diverse chemical transformations. The presence of multiple halogen atoms allows for selective functional group interconversions, which are essential for constructing intricate molecular architectures. This compound's role in medicinal chemistry has been particularly highlighted in recent years due to its utility in the preparation of novel therapeutic agents targeting various diseases.
In the realm of pharmaceutical research, the synthesis and application of halogenated benzenes have been extensively studied. The< strong>1-bromo-3-(bromomethyl)-2-chloro-4-fluoro derivative stands out due to its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal for constructing carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the assembly of complex drug molecules with desired pharmacological properties.
Recent advancements in synthetic methodologies have further enhanced the utility of Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro. For instance, palladium-catalyzed transformations have enabled efficient functionalization at specific positions on the benzene ring, allowing for precise control over molecular structure. Such methodologies have been instrumental in developing new analogs with improved biological activity and reduced toxicity.
The compound's significance extends beyond academic research; it has found practical applications in industrial settings where high-yielding synthetic routes are required. The< strong>1-bromo-3-(bromomethyl)-2-chloro-4-fluoro benzene derivative has been employed in the production of agrochemicals and specialty chemicals, demonstrating its broad applicability across multiple sectors.
The role of fluorine in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into drug molecules often enhances their metabolic stability, bioavailability, and binding affinity to biological targets. In the case of Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro, the presence of a fluorine atom at the 4-position contributes to these desirable properties, making it an attractive scaffold for drug design.
Current research is focused on leveraging the reactivity of this compound to develop new therapeutic strategies. For example, studies have explored its use in generating kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The ability to introduce diverse functional groups while maintaining structural integrity has opened up new avenues for innovation in drug discovery.
The synthesis of< strong>Benzene, 1-bromo-3-(bromomethyl)-2-chloro-4-fluoro involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Recent publications have highlighted novel catalytic systems that improve reaction efficiency and selectivity. These advancements not only streamline the synthesis process but also reduce costs associated with producing this valuable intermediate.
In conclusion, Benzene,< strong>1-bromo-3-(bromomethyl)-2-chloro-4-fluoro (CAS No. 1003608-90-9) is a multifaceted compound with significant implications in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers developing new drugs and materials. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand further, driving innovation across multiple scientific disciplines.
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